N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction.
Formation of the Indole Derivative: The indole derivative is synthesized separately and then coupled with the thiadiazole ring.
Final Coupling Reaction: The final step involves coupling the indole derivative with the thiadiazole ring to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions are common, especially involving the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: May play a role in modulating cell signaling pathways.
Medicine
Drug Development:
Antimicrobial Activity: May exhibit antimicrobial properties against various pathogens.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-hydroxy-1H-indol-1-yl)propanamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of the methoxy group on the indole ring, which may confer specific biological activities and chemical properties.
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2S/c1-23-13-4-2-3-11-7-9-21(15(11)13)10-8-14(22)18-17-20-19-16(24-17)12-5-6-12/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,18,20,22) |
InChI Key |
NFVQTNYKBFRCRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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